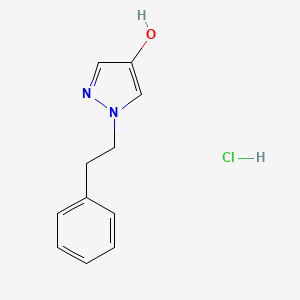

1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride” is a chemical compound with the CAS Number: 2172496-83-0 . It has a molecular weight of 224.69 . The IUPAC name for this compound is 1-phenethyl-1H-pyrazol-4-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride” is 1S/C11H12N2O.ClH/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10;/h1-5,8-9,14H,6-7H2;1H . This indicates the presence of a pyrazol-4-ol group attached to a phenylethyl group, and it’s a hydrochloride salt.科学的研究の応用

Synthesis of Pyrazole Derivatives

Pyrazoles serve as valuable synthetic intermediates in various fields, including biological, physical-chemical, material science, and industrial applications. Researchers focus on synthesizing structurally diverse pyrazole derivatives, which can be strategically functionalized with different substituents (e.g., amines, carbaldehydes, halides). These derivatives play a crucial role in forming more complex structures, such as bicyclic cores with 5:6 fusion .

Bioactivities

Certain pyrazole derivatives exhibit notable biological activities. These compounds have been investigated for their potential as pharmaceutical agents, including antiviral, antibacterial, and antitumor properties. Researchers explore the structure-activity relationships of pyrazole derivatives to optimize their bioactivity .

Photophysical Properties

Pyrazoles also demonstrate interesting photophysical behavior. Their electronic transitions and fluorescence properties make them relevant for applications in sensors, imaging, and optoelectronic devices. Researchers study the photophysical characteristics of pyrazole derivatives to enhance their performance .

Synthetical Utility

Efficient and selective synthesis of pyrazole derivatives is essential. Researchers explore various synthetic routes to construct diverse pyrazole-based compounds. For example, base-catalyzed Claisen-Schmidt condensation reactions have been employed to create novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ols .

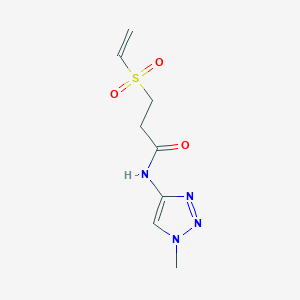

Triazoles Synthesis

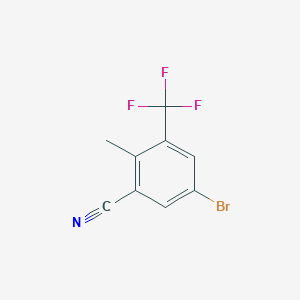

1-(2-Phenylethyl)pyrazol-4-ol hydrochloride has been used in the one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. This reaction involves sequential Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

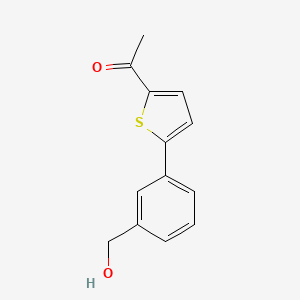

Antioxidant Assays

Researchers have explored the antioxidant properties of pyrazole derivatives. For instance, assays using ABTS (2,2’-azinobis-(3-ethylbenzthiazoline-6-sulphonic acid)) have been performed to evaluate the radical-scavenging abilities of specific pyrazole compounds .

作用機序

Target of Action

It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .

Result of Action

It is known that pyrazole derivatives can have significant effects at the molecular and cellular levels, contributing to their pharmacological activities .

特性

IUPAC Name |

1-(2-phenylethyl)pyrazol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10;/h1-5,8-9,14H,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPJDJUKAOQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)